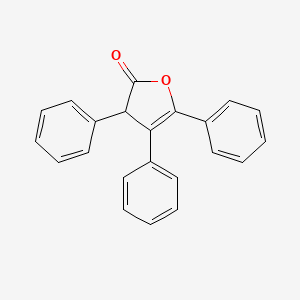

3,4,5-Triphenyl-2(3H)-furanone

Description

Significance of Furanone Heterocycles in Contemporary Organic Chemistry Research

Furanone heterocycles are of profound importance in modern organic chemistry, finding applications that span from materials science to medicinal chemistry. Their prevalence in nature is a testament to their evolutionary selection as stable and functionally diverse scaffolds. For instance, various furanone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov This has spurred significant interest in the development of novel synthetic methodologies to access these valuable compounds and their analogues. organic-chemistry.orgnih.gov The reactivity of the furanone ring, which can be tailored by the nature and position of its substituents, allows for a diverse range of chemical transformations, making them key intermediates in the synthesis of complex natural products and other heterocyclic systems. nih.gov

Overview of the 2(3H)-Furanone Ring System and its Structural Variants

The 2(3H)-furanone ring system is a lactone, specifically a cyclic ester of a γ-hydroxy carboxylic acid. Its structure is characterized by a carbonyl group at the C-2 position and an endocyclic double bond, the position of which can vary, leading to different isomers. The substituents on the carbon atoms of the ring (positions 3, 4, and 5) define the specific properties and reactivity of the molecule.

The general structure of a 2(3H)-furanone is as follows:

Structural variants can arise from the nature of the R groups, which can be alkyl, aryl, or other functional groups. The presence of these substituents can influence the electronic and steric properties of the ring, thereby affecting its reactivity towards nucleophiles and electrophiles. For example, the synthesis of 3,4-diaryl-2(5H)-furanones has been reported, highlighting the interest in arylated furanone structures. nih.gov

Positioning of 3,4,5-Triphenyl-2(3H)-furanone in Advanced Synthetic and Mechanistic Studies

While specific research on this compound is not extensively documented in readily available scientific literature, its highly substituted, all-aryl framework suggests several potential areas of interest for advanced synthetic and mechanistic studies. The presence of three phenyl groups would significantly influence the molecule's conformational preferences and electronic distribution.

The synthesis of such a polysubstituted furanone would likely require a sophisticated synthetic strategy, potentially involving multi-component reactions or transition-metal-catalyzed cross-coupling reactions to construct the tri-aryl substituted core. General methods for the synthesis of substituted 3(2H)-furanones, such as those involving the cyclization of γ-hydroxyalkynones or the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives, might serve as a conceptual starting point for devising a route to this specific target. organic-chemistry.orgresearchgate.net

From a mechanistic standpoint, the reactivity of this compound would be intriguing to investigate. The steric hindrance imposed by the three phenyl groups could lead to unusual reaction pathways and selectivities. Furthermore, the electronic effects of the aryl substituents could modulate the reactivity of the lactone carbonyl and the double bond. The study of its reactions could provide valuable insights into the behavior of highly congested heterocyclic systems.

Structure

3D Structure

Properties

CAS No. |

116435-28-0 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3,4,5-triphenyl-3H-furan-2-one |

InChI |

InChI=1S/C22H16O2/c23-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(24-22)18-14-8-3-9-15-18/h1-15,20H |

InChI Key |

VOVDJMDRGHNHQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,5 Triphenyl 2 3h Furanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing granular insights into the chemical environment of individual atoms. For 3,4,5-Triphenyl-2(3H)-furanone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms within the molecule. The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns can be influenced by the substitution pattern and the electronic effects of the furanone ring. The single proton on the furanone ring, being adjacent to a stereocenter and within a heterocyclic system, would exhibit a distinct chemical shift.

Detailed analysis of the ¹H NMR spectrum, often conducted in deuterated chloroform (B151607) (CDCl₃), allows for the differentiation of the various aromatic and aliphatic protons.

| Proton Assignment | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons (C₆H₅) | 7.0 - 8.0 (multiplet) |

| Furanone Ring Proton | Specific chemical shift dependent on substitution |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The broad range of chemical shifts in ¹³C NMR allows for the clear distinction between different types of carbon atoms, including quaternary, methine, and aromatic carbons. oregonstate.edu

The carbonyl carbon of the lactone ring is a key diagnostic signal, typically appearing significantly downfield in the range of 165-190 ppm. oregonstate.edu The carbons of the three phenyl rings will resonate in the aromatic region (approximately 125-170 ppm). oregonstate.edu The carbons of the furanone ring itself will have characteristic shifts influenced by the oxygen atom and the surrounding phenyl groups.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 165 - 190 |

| Aromatic Carbons (C₆H₅) | 125 - 170 |

| Furanone Ring Carbons | Specific shifts based on substitution and heteroatom effects |

Note: Quaternary carbons, those without any attached protons, often exhibit weaker signals in ¹³C NMR spectra. oregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the spin-spin coupling networks within the phenyl rings and potentially between the furanone ring proton and adjacent protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This powerful technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton by identifying correlations between protons and quaternary carbons, as well as across heteroatoms. For instance, HMBC can show correlations from the aromatic protons to the carbons of the furanone ring, confirming the attachment points of the phenyl groups. researchgate.netyoutube.com

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This precision allows for the unambiguous determination of the molecular formula. For this compound, with a chemical formula of C₂₂H₁₆O₂, the expected monoisotopic mass is 312.11503 Da. uni.lu

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). nih.gov By comparing the experimentally measured exact mass to the theoretical mass calculated for the proposed formula, the elemental composition can be confidently confirmed. uni.lu This technique is particularly important to differentiate between isomers that have the same nominal mass but different elemental compositions.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 313.12230 |

| [M+Na]⁺ | 335.10424 |

| [M-H]⁻ | 311.10774 |

| [M+NH₄]⁺ | 330.14884 |

| [M+K]⁺ | 351.07818 |

| [M]⁺ | 312.11447 |

Table data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent and diagnostic peak will be the carbonyl (C=O) stretching vibration of the lactone ring. This band is typically strong and appears in the region of 1740-1780 cm⁻¹ for a five-membered lactone (γ-lactone). The exact position can be influenced by conjugation and ring strain.

Another key feature is the C-O-C stretching vibration of the ether linkage within the furanone ring, which would be expected in the fingerprint region, typically around 1000-1300 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Lactone) | 1740 - 1780 |

| C-O-C (Ether) | 1000 - 1300 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

Note: The interpretation of FT-IR spectra involves analyzing the position, intensity, and shape of the absorption bands to identify the functional groups present in the molecule.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the π-systems of the phenyl rings and the furanone core.

Although specific experimental UV-Vis data for this compound is scarce, the electronic absorption properties can be inferred from its structure. The presence of multiple phenyl groups in conjugation with the furanone ring system would likely result in intense π → π* transitions. The lactone carbonyl group may also exhibit a weaker n → π* transition.

Predicted UV-Vis Absorption Maxima for this compound:

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 350 | Associated with the conjugated π-electron system of the phenyl rings and the furanone moiety. |

| n → π | > 300 | A typically weak absorption band corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. |

The solvent in which the spectrum is recorded can influence the position of these absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. The fluorescence properties of this compound would be intrinsically linked to its electronic structure and the rigidity of its molecular framework. The presence of multiple phenyl rings can lead to aggregation-induced emission (AIE) characteristics in some polyphenylated heterocycles. researchgate.net

While specific fluorescence data for this compound is not available, the photophysical properties of similar triphenyl-substituted heterocyclic compounds have been studied. For instance, some triphenylamine (B166846) and tetraphenylethylene (B103901) derivatives exhibit green-yellow aggregation-induced emission. researchgate.net The steric interactions between the phenyl groups can restrict intramolecular rotations, leading to enhanced fluorescence in the aggregated or solid state.

Hypothetical Photophysical Properties of this compound:

| Property | Predicted Value/Characteristic |

| Emission Wavelength (λem) | Expected in the blue to green region of the spectrum, depending on the extent of conjugation and solvent polarity. |

| Quantum Yield (ΦF) | The quantum yield could be low in solution due to non-radiative decay pathways facilitated by the rotational freedom of the phenyl rings. However, it might be significantly higher in the solid state if the compound exhibits AIE. |

| Stokes Shift | The difference between the absorption maximum (λabs) and the emission maximum (λem) would provide insights into the change in geometry between the ground and excited states. |

Further experimental investigation is required to determine the precise fluorescence behavior and photophysical parameters of this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and the conformation of the phenyl rings relative to the furanone core.

Currently, there are no published crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the crystal structure of a related compound, 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one, has been reported, revealing the planarity of the furan-2(5H)-one ring. researchgate.net

Expected Structural Features from X-ray Crystallography:

| Structural Parameter | Predicted Information |

| Crystal System and Space Group | These parameters would describe the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell would be determined. |

| Bond Lengths and Angles | Precise measurements of all bond lengths and angles within the molecule would confirm the connectivity and provide insights into the bonding characteristics. For example, the C=O and C=C bond lengths in the furanone ring would be accurately determined. |

| Torsional Angles | The dihedral angles between the planes of the phenyl rings and the furanone ring would reveal the degree of twisting of the phenyl substituents, which is crucial for understanding steric hindrance and its impact on the electronic and photophysical properties. |

| Intermolecular Interactions | The analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which influence the solid-state properties of the compound. |

Obtaining a single crystal of sufficient quality is a prerequisite for such an analysis. The detailed structural information from X-ray crystallography would be invaluable for a complete understanding of the structure-property relationships of this compound.

Mechanistic Insights into the Reactivity and Transformations of 3,4,5 Triphenyl 2 3h Furanone and Analogues

Ring-Opening and Ring-Closure Mechanisms

The dynamic nature of the furanone ring is central to its chemical behavior, with ring-opening and ring-closure reactions representing fundamental transformations. These processes are governed by the inherent stability and lability of the heterocyclic system, as well as the stereochemical and regiochemical factors that dictate the outcome of these reactions.

The stability of the furanone ring is a delicate balance of structural and electronic factors. The 2(5H)-furanone skeleton is a recurring motif in numerous natural products and bioactive molecules, which underscores its general stability. However, the presence of certain functional groups can introduce lability. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules. nih.gov Their reactivity stems from the presence of a carbonyl group conjugated with a double bond and two labile halogen atoms, which makes them versatile substrates in chemical synthesis. nih.gov

In solution, some furanone derivatives can exist in equilibrium between a cyclic form and an acyclic form. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist as both the cyclic lactone and the acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.gov This ring-chain tautomerism is a clear indicator of the lability of the furanone ring under specific conditions. The synthesis of furanones often involves intramolecular cyclization, where the stability of the resulting five-membered ring is the thermodynamic driving force for the reaction. organic-chemistry.org The synthesis of furan-3(2H)-imines from α,β-unsaturated ketones and anilines proceeds through a 1,4-addition followed by an intramolecular cyclization, highlighting the favorability of the furanone ring formation. nih.gov

Many reactions involving the furanone scaffold proceed with a high degree of stereoselectivity and regioselectivity. Regioselectivity, or the preference for bond formation at one position over another, is crucial in determining the final product structure. youtube.comresearchgate.net In the context of furanone chemistry, the regioselective amination of carbaporpholactone has been reported, where the coordination of a silver(III) cation activates the embedded furanone fragment, directing the substitution to a specific carbon atom. nih.gov

Stereoselective transformations, which control the three-dimensional arrangement of atoms, are also paramount. A notable example is the highly enantioselective organocatalyzed [3+2] cycloaddition of furanone derivatives with azomethine ylides. rsc.org This reaction leads to the formation of highly multifunctional bicyclic products with up to five stereogenic centers in a stereocontrolled manner. rsc.org The success of this transformation relies on intramolecular hydrogen bond activation, which dictates the arrangement of the reactants and promotes a specific stereochemical outcome. rsc.org Such examples underscore the potential for precise control over the molecular architecture in reactions involving furanone systems.

Electron Transfer Reactions of Furanone Systems

Electron transfer processes represent another important facet of furanone reactivity. While specific studies on the reaction of 3,3,5-triphenyl-2(3H)-furanone with potassium in THF are not extensively detailed in the provided literature, the principles of electron transfer in related aromatic systems can provide valuable insights. Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in studying electron transfer reactions involving arenes. epa.gov For instance, the oxidation of arenes with certain metal salts can lead to the formation of radical ion pairs. epa.gov In a hypothetical reaction of a triphenyl-substituted furanone with an alkali metal like potassium in THF, a single electron transfer from the metal to the furanone's extended π-system would be expected. This would generate a radical anion, which could then undergo further reactions such as dimerization or fragmentation, depending on the reaction conditions and the stability of the intermediate species.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and the furanone ring can participate in these reactions in various ways, both as a reactant and as a product.

The endocyclic double bond of the furanone ring can undergo photocycloaddition reactions with alkenes to form cyclobutane-fused lactones. The [2+2] photocycloaddition of 2(5H)-furanone with ethylene (B1197577) and acetylene (B1199291) has been investigated through computational and experimental methods. nih.govacs.org These studies reveal that the reaction proceeds through the formation of a triplet 1,4-biradical intermediate, which then undergoes spin inversion to yield the cycloadduct. nih.govacs.org The reaction can be initiated either by excitation of the furanone or by sensitization of the alkene's triplet state. nih.govacs.org Photosensitized [2+2] cycloadditions of alkenylboronates and alkenes further illustrate the versatility of this approach for creating functionalized cyclobutane (B1203170) rings. nih.gov

| Reactants | Reaction Type | Key Intermediate | Product | Reference |

| 2(5H)-Furanone + Ethylene | [2+2] Photocycloaddition | Triplet 1,4-biradical | Cyclobutane-fused lactone | nih.govacs.org |

| 2(5H)-Furanone + Acetylene | [2+2] Photocycloaddition | Triplet 1,4-biradical | Cyclobutene-fused lactone | nih.govacs.org |

| Alkenylboronate + Alkene | Photosensitized [2+2] Cycloaddition | Triplet state | Cyclobutylboronate | nih.gov |

[3+2] cycloaddition reactions are a highly effective strategy for the synthesis of five-membered rings, including the furanone core itself. A formal highly enantioselective organocatalyzed [3+2] cycloaddition of furanone derivatives and azomethine ylides has been developed. rsc.org This reaction not only produces highly functionalized bicyclic adducts with excellent enantioselectivity but also achieves an efficient kinetic resolution of the starting butenolides. rsc.org Another approach involves the base-catalyzed [3+2] cycloaddition of propargylamines and aldehydes to afford substituted furans. rsc.org Silver-catalyzed [3+2] cycloaddition reactions have also been employed in the synthesis of 2-furanones. researchgate.net These examples demonstrate the power of [3+2] cycloaddition chemistry in constructing the furanone ring system with a high degree of control over substitution patterns and stereochemistry.

| Reactants | Catalyst/Conditions | Reaction Type | Product | Key Features | Reference |

| Furanone derivative + Azomethine ylide | Organocatalyst | [3+2] Cycloaddition | Highly functionalized bicyclic adduct | High enantioselectivity, kinetic resolution | rsc.org |

| Propargylamine + Aldehyde | Base-catalyzed | [3+2] Cycloaddition | Substituted furan (B31954) | Metal-free conditions | rsc.org |

| 4-Diazomethylcoumarin + Aryldiazonium salt | AgOTf/Base | [3+2] Cycloaddition | Coumarin-decorated tetrazole | Good yields, excellent regioselectivities | researchgate.net |

Rearrangement Pathways of Furanone Derivatives (e.g., Di-π-methane rearrangement)

Furanone derivatives are known to undergo photochemical transformations, with the di-π-methane rearrangement being a prominent pathway for unsaturated lactones.

The di-π-methane rearrangement is a photochemical process that transforms a molecule with two π-systems separated by a single sp³-hybridized carbon atom (a 1,4-diene or its equivalent) into an ene- or aryl-substituted cyclopropane. wikipedia.orgscribd.com The reaction proceeds through a diradical intermediate, involving a 1,2-shift of one π-group and the formation of a new bond. scribd.com

This rearrangement was first identified in the photolysis of barrelene to semibullvalene. wikipedia.org For acyclic dienes, the reaction typically proceeds from an excited singlet state, as triplet states can dissipate energy through free rotation, which is suppressed in rigid cyclic systems. wikipedia.org In the context of 2(5H)-furanones, the unsaturated lactone ring system provides the necessary structural motif for this type of rearrangement. acs.org For example, the photolysis of 3,4-bis(phenylmethyl)-2(5H)-furanone results in a di-π-methane rearrangement. jst.go.jp Given the presence of multiple phenyl groups and the unsaturated lactone core in 3,4,5-triphenyl-2(3H)-furanone, it is a potential candidate for such photochemical transformations, which would lead to complex, polycyclic isomeric structures.

Synthetic Utility and Derivatization Strategies for 3,4,5 Triphenyl 2 3h Furanone and Its Analogues

Furanones as Key Synthons in Heterocyclic Chemistry

The strained five-membered lactone ring of 2(3H)-furanones is susceptible to nucleophilic attack, making it an excellent precursor for ring-transformation reactions. This reactivity allows for the conversion of the furanone core into various other heterocyclic structures, expanding its synthetic value beyond that of a simple lactone.

A fundamental transformation of 2(3H)-furanones is their conversion into the corresponding nitrogen analogues, 2(3H)-pyrrolones (or γ-lactams). This is typically achieved by reacting the furanone with a primary amine or ammonia (B1221849). The reaction involves the nucleophilic attack of the amine on the lactone carbonyl, leading to ring opening to form a γ-keto amide intermediate. Subsequent intramolecular condensation and dehydration result in the formation of the pyrrolone ring. orientjchem.orgbibliomed.orgresearchgate.net

For instance, 3-arylidene-5-phenyl-2(3H)-furanones can be converted to 3-arylidene-5-phenyl-2(3H)-pyrrolones by treatment with dry ammonia gas in absolute ethanol. orientjchem.org Similarly, reaction with benzylamine (B48309) yields the corresponding N-benzyl-2(3H)-pyrrolones. orientjchem.orgresearchgate.net This straightforward exchange of the ring oxygen for a nitrogen atom provides a powerful tool for generating structural diversity and accessing compounds with different biological profiles. researchgate.net

Table 1: Synthesis of Pyrrolone Derivatives from 2(3H)-Furanones

| Starting Furanone Analogue | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| 3-Arylidene-5-biphenyl-2(3H)-furanone | Dry NH₃ gas | Absolute ethanol | 3-Arylidene-5-biphenyl-2(3H)-pyrrolone | orientjchem.org |

| 3-Arylidene-5-biphenyl-2(3H)-furanone | Benzylamine | Dry benzene (B151609), then 6N HCl | 3-Arylidene-5-biphenyl-1-benzyl-2(3H)-pyrrolone | orientjchem.org |

| 3-Cyano-4,5-diphenyl-2(5H)-furanone | Benzylamine | Fusion, neat | 1-Benzyl-3-cyano-4,5-diphenyl-2,5-dihydro-1H-pyrrol-2-one | bibliomed.org |

The furanone scaffold also serves as a valuable precursor for six-membered heterocyclic systems, such as pyridazinones. The synthesis of pyridazinone derivatives from 2(3H)-furanones is generally accomplished through reaction with hydrazine (B178648) hydrate. researchgate.netresearchgate.netprepchem.com The reaction mechanism involves the initial nucleophilic attack of hydrazine on the lactone carbonyl, which induces ring opening to form a γ-keto acid hydrazide intermediate. researchgate.net This intermediate then undergoes intramolecular cyclization and dehydration to yield the stable, six-membered pyridazinone ring. researchgate.net

This transformation is a reliable method for converting a five-membered oxygen heterocycle into a six-membered di-nitrogen system, which is a core structure in many biologically active compounds. researchgate.net The specific substitution pattern of the starting furanone is largely retained in the final pyridazinone product.

Table 2: Synthesis of Pyridazinone Derivatives from Furanone Precursors

| Starting Material | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| 3-Phenylthio-5-aryl-2(3H)-furanone | Hydrazine hydrate | - | Acid hydrazide intermediate, then cyclization to Pyridazinone derivative | researchgate.net |

| 3-(4-Methylbenzoyl)propionic acid (furanone precursor) | Hydrazine hydrate | Acetic acid | 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | researchgate.net |

While the direct conversion of a furanone ring into a benzimidazole (B57391) is not a standard transformation, the furanone moiety can serve as a synthetic handle to generate precursors for benzimidazole synthesis. The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govorganic-chemistry.orgslideshare.net

A plausible, albeit multi-step, pathway could involve the hydrolytic opening of the 3,4,5-triphenyl-2(3H)-furanone ring to yield a γ-keto carboxylic acid. This carboxylic acid could then be subjected to established condensation conditions with an o-phenylenediamine derivative. For example, heating the carboxylic acid with o-phenylenediamine in an acidic medium like formic acid or in the presence of a catalyst would lead to the formation of the imidazole (B134444) ring fused to the benzene ring. slideshare.net Although indirect, this strategy highlights how the furanone core can be manipulated to access the necessary functional groups for constructing entirely different heterocyclic systems like benzimidazoles, which are significant in medicinal chemistry. nih.govnih.gov

Spiro-heterocycles, which contain two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures. The construction of spiro-furanone systems can be approached in several ways. One common strategy involves the intramolecular cyclization of a precursor already containing a cyclic moiety. researchgate.netnih.gov

For a pre-existing molecule like this compound, a spiro center could potentially be installed at the C4 position. This would involve the functionalization of C4 via its enolate, followed by the introduction of a side chain capable of a subsequent ring-closing reaction back onto the C4 carbon. For example, an intramolecular alkylative cyclization could forge the spirocyclic system. researchgate.net Another advanced method involves a one-pot, three-component reaction to generate complex spiro[furan-2,1'-isoindolin]-3'-ones, demonstrating the formation of a spiro-fused furanone and isoindolinone ring system. nih.govnih.gov These methods showcase the versatility of furanone chemistry in building architecturally complex spirocyclic frameworks.

Applications in the Synthesis of Complex Organic Molecules

Beyond serving as a platform for diverse heterocycles, the furanone nucleus is a valuable building block in the total synthesis of complex natural products. Its stereochemically defined centers and versatile functional groups allow it to be incorporated and elaborated into larger, more intricate molecular architectures.

A notable example of the synthetic utility of the furanone core is its application in the stereoselective synthesis of the C8-C22 fragment of tuscoron A. Tuscoron A is a complex metabolite isolated from Sorangium cellulosum. The synthesis of its C8-C22 subunit relies on a highly substituted 3(2H)-furanone as a key intermediate.

The strategy involves the careful construction of a furanone fragment which is then coupled with another elaborate aldehyde fragment through a stereoselective aldol (B89426) reaction. This key coupling step establishes a new stereocenter and connects the two major portions of the target fragment. The furanone's structure provides the necessary scaffold and pre-existing stereochemistry to guide the formation of the new bond with high selectivity, which is crucial for the successful synthesis of the complex natural product. This application underscores the importance of the furanone motif as a robust and reliable intermediate in advanced organic synthesis.

Building Blocks for Advanced Pharmaceutical Precursors

The butenolide or furanone ring is a core structural motif found in numerous natural products and biologically active compounds. acs.orgnih.gov This makes derivatives of this compound valuable as chiral building blocks for the synthesis of complex and physiologically significant molecules. nih.gov The strategic placement of phenyl groups on the furanone core provides a rigid framework that can be further elaborated to access a variety of molecular architectures.

The furanone structure possesses multiple reactive sites that allow for a range of chemical transformations. For instance, the α,β-unsaturated lactone system is susceptible to nucleophilic attack, and the allylic position can be functionalized. These features enable the construction of highly substituted and stereochemically complex products.

Research has shown that furanone derivatives can serve as precursors to various biologically important compounds. For example, some furanones are seen as precursors to sotolone, a flavor impact compound. nih.gov The synthesis of 3,4-diaryl-2(5H)-furanone derivatives has yielded compounds with potent cytotoxic activities against cancer cell lines, highlighting their potential as advanced pharmaceutical precursors. nih.gov

Table 1: Examples of Furanone-Based Pharmaceutical Precursors

| Furanone Precursor | Target Compound Class | Potential Therapeutic Area |

| 3,4-Diaryl-2(5H)-furanones | Cytotoxic Agents | Oncology |

| Halogenated Furanones | Quorum Sensing Inhibitors | Infectious Diseases |

| 3-Amino-4,5-dimethyl-2(5H)-furanone | Flavor Compounds | Food Science |

Strategies for Functional Group Transformations and Side-Chain Modifications

The versatility of the this compound core allows for a wide array of functional group transformations and side-chain modifications, enabling the synthesis of a diverse library of derivatives.

The furanone ring can be further functionalized through arylation and alkylation reactions. While specific examples for this compound are not extensively detailed in the provided search results, general principles for furanone chemistry suggest that the positions on the phenyl rings can be modified through standard aromatic substitution reactions, provided the furanone core is stable to the reaction conditions.

Alkylation can potentially occur at various positions. For instance, alkylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones at the C5 position has been achieved using a Barbier-type reaction with allyl bromides in the presence of a tin or indium catalyst. nih.gov Another strategy for C5 alkylation is the Mukaiyama aldol reaction with silylated enol ethers catalyzed by Lewis acids. nih.gov

Table 2: Representative Alkylation Reactions of Furanone Derivatives

| Furanone Substrate | Reagent | Catalyst/Conditions | Product |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Allyl bromide | Tin or Indium | C5-allyl-3,4-dihalo-2(5H)-furanone |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Silylated enol ether | Lewis Acid (e.g., ZnCl₂) | C5-alkylated product |

The lactone (cyclic ester) functionality of the furanone ring is a key reactive site. While direct esterification of the intact lactone is not typical, ring-opening reactions can provide access to hydroxy acids, which can then be esterified or amidated.

More commonly, amidation reactions can occur through nucleophilic attack of an amine on the carbonyl carbon of the lactone, leading to ring opening and the formation of an amide. For example, benzylamine reacts with 3-cyano-4,5-diphenyl-2(5H)-furanone to yield the corresponding benzylamide derivative. bibliomed.org Similarly, fusion with ammonium (B1175870) acetate (B1210297) can lead to the formation of pyrrolone derivatives. bibliomed.org The efficiency and outcome of these reactions can be influenced by the substitution pattern and the reaction conditions.

Table 3: Amidation Reactions of Furanone Derivatives

| Furanone Substrate | Reagent | Product |

| 3-Cyano-4,5-diphenyl-2(5H)-furanone | Benzylamine | N-benzyl-4-cyano-2,3-diphenyl-4-oxobutanamide |

| 3-Cyano-4,5-diphenyl-2(5H)-furanone | Ammonium acetate | Pyrrolone derivative |

Halogenation of the furanone core or its phenyl substituents provides a powerful handle for further synthetic transformations. Halogenated furanones are not only of interest for their potential biological activities, such as quorum sensing inhibition, but also as versatile synthetic intermediates. nih.govnih.gov

The introduction of halogens can be achieved through various methods. For instance, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) and its bromo analog (mucobromic acid) are well-known halogenated furanones. nih.gov These compounds are highly reactive due to the presence of two labile halogen atoms at the C3 and C4 positions, which can be readily displaced by nucleophiles. nih.gov

Transformations of these halogenated furanones include nucleophilic substitution reactions with a wide range of nucleophiles such as amines, thiols, and azides. nih.gov For example, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide, leading to substitution at the C4 and C5 positions. nih.gov These transformations open up pathways to a vast array of new derivatives with diverse functionalities.

Table 4: Transformations of Halogenated Furanones

| Halogenated Furanone | Reagent | Product Type |

| 3,4,5-Trichloro-2(5H)-furanone | 2-Aminothiophenol | Tricyclic derivative |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium azide | Azido-substituted furanone |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Amines, Thiols | C3/C4 substituted derivatives |

Photochemical and Electrochemical Behavior of 3,4,5 Triphenyl 2 3h Furanone

Photochemical Reactivity

The photochemical behavior of furanones is characterized by their ability to undergo rearrangements and cycloaddition reactions upon absorption of light. These reactions are often initiated from the excited state of the molecule and can lead to the formation of structurally diverse products.

The photoreaction of 2(5H)-furanones has been shown to involve a 1,3-acyl shift rearrangement, particularly when the reaction is carried out under direct excitation in a solvent like acetonitrile. nih.gov This type of rearrangement can lead to the formation of different regioisomers. For unsymmetrical alkynes reacting with chiral furanones, this rearrangement can even invert the relative stereochemistry of the primary cycloadducts. nih.gov Studies on photoreactions of 2(5H)-furanones with alkynes have revealed that under photosensitized conditions in acetone, these rearranged products are not observed, suggesting that the 1,3-acyl shift occurs from the singlet excited state (S1) of the β,γ-unsaturated lactone. nih.gov While specific studies on 3,4,5-triphenyl-2(3H)-furanone are not extensively detailed in the provided results, the general reactivity pattern of furanones suggests that it would be susceptible to similar photorearrangements, influenced by the electronic and steric effects of the three phenyl groups.

The [2+2] photocycloaddition is a powerful tool in organic synthesis for the construction of four-membered rings, and furanones are known to participate in such reactions. nih.gov These reactions can be either intermolecular, between two separate molecules, or intramolecular, within the same molecule.

Intermolecular [2+2]-Photocycloadditions: These reactions offer a direct route to cyclobutane (B1203170) derivatives. nih.gov The success of these reactions often depends on the efficient trapping of the short-lived intermediate generated from the photoexcited furanone by its alkene reaction partner. nih.gov In many cases, a photosensitizer is used to facilitate the reaction, and the choice of reaction conditions can influence the regio- and stereoselectivity of the resulting cycloadducts. For instance, the intermolecular [2+2] photocycloaddition of 2(1H)-quinolones with electron-deficient olefins has been successfully achieved with high regio- and diastereoselectivity using a chiral thioxanthone catalyst under visible light irradiation. nih.gov This suggests that similar strategies could be employed for the photocycloaddition of this compound with various alkenes.

Intramolecular [2+2]-Photocycloadditions: When the furanone and alkene moieties are part of the same molecule and tethered by a suitable chain, intramolecular [2+2] photocycloaddition can occur. This approach is highly valuable for the synthesis of complex, multi-ring systems. The length and nature of the tether play a crucial role in determining the regioselectivity of the cycloaddition.

A summary of representative photochemical reactions of furanones is presented below:

| Reaction Type | Reactants | Conditions | Products |

| Photorearrangement | 2(5H)-Furanone and Alkyne | Acetonitrile, direct excitation | Rearranged cycloadducts |

| Intermolecular [2+2]-Photocycloaddition | 2(1H)-Quinolone and Alkene | Chiral thioxanthone catalyst, λ = 419 nm | Cyclobutane derivatives |

Continuous-flow photochemistry has emerged as a highly efficient and scalable technology for conducting photochemical reactions. nih.gov This technique offers several advantages over traditional batch methods, including improved reaction times, higher selectivities, and enhanced safety. tue.nl The use of microreactors in continuous-flow systems allows for precise control over reaction parameters such as irradiation time and temperature, leading to cleaner reactions and higher yields. nih.govtue.nl

The application of continuous-flow photochemistry has been demonstrated in the synthesis of various substituted heterocyclic compounds, including phenanthridinones and quinolines. rsc.orgresearchgate.net For example, a single-step flow photocyclization has been developed for the synthesis of substituted phenanthridinones with yields up to 99%. rsc.org Furthermore, photosensitized additions of alcohols to furanones have been successfully carried out in continuous-flow microreactors. tue.nl These examples highlight the potential of continuous-flow technology for the synthesis of derivatives of this compound through various photochemical transformations. The constant removal of the product from the irradiated zone in a flow reactor can prevent secondary photoreactions and degradation, which is particularly beneficial for photosensitive compounds. nih.gov

| Technology | Advantages | Example Application |

| Continuous-Flow Photochemistry | Reduced reaction times, higher selectivities, scalability, enhanced safety | Synthesis of substituted phenanthridinones, photosensitized addition of isopropanol (B130326) to furanones |

Electrochemical Characterization

The electrochemical behavior of this compound is of interest for understanding its redox properties and for developing novel electrosynthetic methodologies. The phenyl groups and the furanone core are expected to be the primary sites of electrochemical activity.

For instance, studies on the electrochemical oxidation of triphenylphosphine (B44618) have shown that it can be oxidized at a platinum electrode in acetonitrile. researchgate.net The process involves the formation of a radical cation, which can then react with other species in the solution. researchgate.netrsc.org Similarly, the electrochemical reduction of triphenylphosphine and its oxide has been investigated, revealing reduction peaks at negative potentials. utexas.edu Given the presence of three phenyl groups, it is plausible that this compound would exhibit oxidation and reduction potentials associated with the triphenyl-substituted system, likely influenced by the electron-withdrawing nature of the furanone ring.

Predicted electrochemical properties based on related compounds:

| Compound | Electrochemical Process | Potential (vs. SCE) |

| Triphenylphosphine | Reduction | -2.75 V |

| Triphenylphosphine Oxide | Reduction | -2.51 V, -2.84 V |

Note: These values are for related triphenyl compounds and serve as an estimation for the potential electrochemical behavior of this compound.

Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for stoichiometric reagents. One potential electrosynthetic application involving furanones is C-C homocoupling.

While specific examples for this compound are not detailed, the general principle of electrochemical C-C bond formation is well-established. For example, triphenylphosphine-assisted dehydroxylative Csp3–N bond formation can be achieved through electrochemical oxidation, where the triphenylphosphine radical cation plays a key role. rsc.org This suggests that the radical cation of the triphenyl-substituted furanone, formed upon oxidation, could potentially undergo coupling reactions.

Emerging Research Directions and Future Perspectives in 3,4,5 Triphenyl 2 3h Furanone Chemistry

Development of Novel Catalytic Systems for Enantioselective and Stereoselective Furanone Synthesis

The synthesis of chiral furanones is of paramount importance due to their prevalence in biologically active natural products. While various methods exist for the synthesis of substituted 3(2H)-furanones, the development of catalytic systems for the enantioselective and stereoselective synthesis of the specific 3,4,5-triphenyl-2(3H)-furanone scaffold is an area ripe for exploration.

Current research on related furanone derivatives provides a roadmap for future endeavors. For instance, organocatalyzed [3+2] cycloadditions between furanone derivatives and azomethine ylides have been shown to proceed with high enantioselectivity, offering a kinetic resolution of the butenolide starting material. rsc.orgcore.ac.uk The success of these reactions often hinges on specific activation modes, such as intramolecular hydrogen bonding, which allows for effective facial discrimination by the chiral catalyst. rsc.orgcore.ac.uk

Future research will likely focus on adapting these and other catalytic strategies to substrates that would yield the 3,4,5-triphenyl derivative. This includes the design of new chiral catalysts, such as those based on transition metals or purely organic scaffolds, that can effectively control the stereochemistry of the densely substituted furanone ring. The development of gold-catalyzed cyclization of γ-hydroxyalkynones and rhodium-catalyzed cyclization/allylic alkylation cascades for other substituted furanones also presents promising avenues for investigation. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Stereoselective Furanone Synthesis

| Catalyst/Method | Reactants | Product Type | Key Features |

|---|---|---|---|

| Organocatalysis | Furanone derivatives, Azomethine ylides | Highly functionalized bicyclic adducts | Kinetic resolution with high selectivity factors (>200) |

| Gold (AuCl3)/NIS | 2-Alkynyl-2-silyloxy carbonyl compounds | 4-Iodo-3-furanones | Tandem electrophilic cyclization and 1,2-migration |

| Rh(II)/Pd(0) Catalysis | α-Diazo-δ-keto-esters | Highly substituted 3(2H)-furanones | High chemo-, regio-, and stereoselectivity |

Advanced Mechanistic Elucidation using Real-time Spectroscopic and Kinetic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the formation of this compound, particularly through multi-component reactions, real-time spectroscopic and kinetic techniques are invaluable. nih.govresearchgate.net

Kinetic studies on the formation of related 3,4,5-substituted furan-2(5H)-ones have been performed using spectrophotometry, revealing the reaction orders with respect to each component and allowing for the proposal of detailed, multi-step mechanisms. These studies can be adapted to investigate the synthesis of the target triphenyl furanone.

The application of advanced spectroscopic methods, such as real-time Fourier transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectroscopy, can provide direct observation of intermediates and transition states. nih.gov For instance, techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) have been used for the laboratory characterization of other furanones, highlighting its potential for real-time analysis of complex reaction mixtures. Combining these experimental techniques with computational modeling allows for a comprehensive elucidation of the reaction pathways, transition state energies, and the role of catalysts.

Table 2: Kinetic Parameters for Furanone Derivative Reactions

| Reaction Type | Key Technique | Finding |

|---|---|---|

| Organocatalyzed [3+2] Cycloaddition | SFC | Determination of enantiomeric ratio and conversion for kinetic resolution |

Expansion of Synthetic Applications for Diverse Complex Molecular Architectures

The this compound scaffold is not only a target in itself but also a potentially versatile building block for the synthesis of more complex molecular architectures. The furanone core is known to be a precursor for a wide array of other heterocyclic systems, including pyrrolones, pyridazinones, pyrazoles, and oxadiazoles. researchgate.netnih.gov

The reactivity of the furanone ring allows for various transformations. For example, 5-substituted-furan-2(3H)-ones can act as 2π-components in higher-order [8+2] cycloaddition reactions, leading to the formation of complex polycyclic systems. acs.org This reactivity, when applied to this compound, could open pathways to novel, sterically crowded polycyclic aromatic compounds with unique three-dimensional structures.

Future research will likely explore the utility of this furanone in domino reactions, multicomponent reactions, and as a key fragment in the total synthesis of complex natural products or designed functional molecules. Its inherent stereochemistry, once controlled, can be transferred to subsequent products, making it a valuable chiral synthon.

Integration of Multiscale Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and development of new molecules and reactions. rsc.orgresearchgate.net For this compound, this integrated approach is essential for rational design.

Density Functional Theory (DFT) calculations have been successfully employed to study the properties of related furanone derivatives. ajchem-b.com These studies provide insights into molecular geometries, electronic properties (such as HOMO-LUMO energy levels and gaps), and reactivity, which correlate well with experimental observations. rsc.org For example, computational studies on 2-(5-phenyl)-furanone have revealed its enhanced reactivity and potential biological applications compared to other derivatives. ajchem-b.com

By applying these computational methodologies to this compound, researchers can predict its structural, electronic, and photophysical properties. This information can guide the rational design of new synthetic targets with desired characteristics, such as specific fluorescence profiles or enhanced reactivity for particular applications. Furthermore, computational modeling of reaction mechanisms can help in selecting the optimal catalysts and reaction conditions, reducing the amount of empirical screening required. rsc.org

Table 3: Calculated Properties of a Related Phenyl-Substituted Furanone

| Parameter | 2(5-Phenyl)-furanone |

|---|---|

| Total Energy (au) | -534.33 |

| HOMO (eV) | -6.14 |

| LUMO (eV) | -1.78 |

| Energy Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 5.25 |

(Data adapted from computational studies on 2(5-Phenyl)-furanone) ajchem-b.com

Exploration of New Photophysical and Electrochemical Phenomena for Advanced Material Science

The highly conjugated triphenyl-substituted furanone system suggests the potential for interesting photophysical and electrochemical properties, making it a candidate for applications in material science. Research on other aryl-substituted furanones and related heterocyclic systems supports this notion.

Studies on various 3(2H)-furanone derivatives have shown that they can act as fluorophores, exhibiting solvatochromic properties where their absorption and emission spectra are influenced by the polarity of the solvent. rsc.orgresearchgate.net The investigation of 3,6-diaryl substituted furo[3,4-c]furanones has revealed intense fluorescence in solution and solid-state emission that is highly dependent on the molecular packing in the crystal lattice. researchgate.net These findings suggest that the photophysical properties of this compound could be tuned through synthetic modification and control of its solid-state morphology.

The electrochemical behavior of related triaryl heterocyclic systems has also been investigated, indicating that these compounds can undergo reversible redox processes. While direct electrochemical data for this compound is scarce, studies on related compounds provide a basis for future exploration. researchgate.net The potential to act as an electron-accepting or -donating material makes it a target for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Table 4: Photophysical Data for Related Furanone Derivatives

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Key Observation |

|---|---|---|---|

| 5-Aryl-3-((E)-3-phenylallylidene)-2(3H)-furanones | Varies with solvent | Varies with solvent | Emission spectra show a large red shift with increasing solvent polarity. researchgate.net |

| (2Z)-2-(benzylidene)-5-phenyl-3(2H)-furanone derivatives | Varies with solvent | Varies with solvent | Efficient solvatochromic properties. rsc.org |

Q & A

What are the established synthetic routes for 3,4,5-Triphenyl-2(3H)-furanone, and what reaction conditions optimize yield?

Methodological Answer:

A one-step intermolecular condensation strategy using substituted acetophenone derivatives (e.g., phenyl acetoxy ethanone) with bifunctional nucleophiles is a common approach. For example, 3,4,5-trichloro-2(5H)-furanone can react with nucleophiles to form tricyclic furanones . Adapting this method, phenyl groups may be introduced via Friedel-Crafts alkylation or Suzuki coupling, with Lewis acids (e.g., AlCl₃) or palladium catalysts enhancing regioselectivity. Microwave-assisted synthesis (as in biomass pyrolysis studies) can reduce reaction time and improve purity . Yield optimization requires precise control of temperature (80–120°C) and anhydrous conditions to prevent hydrolysis.

How do steric and electronic effects of phenyl substituents influence the reactivity of this compound in cycloaddition reactions?

Advanced Analysis:

The three phenyl groups induce significant steric hindrance, limiting access to the furanone ring’s electrophilic β-position. Electron-withdrawing effects of the carbonyl group are partially offset by the electron-donating phenyl rings, reducing the compound’s susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) can map charge distribution, revealing that the C3 position (adjacent to two phenyl groups) is less reactive than C4 or C5 . Experimental validation via X-ray crystallography or NMR kinetics (e.g., monitoring Diels-Alder reactions with dienes) is critical to confirm computational predictions .

What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns. The deshielded carbonyl carbon (C2) typically appears at δ 170–175 ppm, while aromatic protons from phenyl groups resonate at δ 7.2–7.8 ppm .

- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for crystalline derivatives. The lactone ring’s puckering angle and phenyl group orientations can be quantified .

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) separate impurities. High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₁₈O₂: m/z 338.1307) .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Methodology:

- QSAR Models: Correlate substituent electronegativity or lipophilicity (calculated via Crippen or Joback methods) with bioactivity . For example, logP values >3.5 may enhance membrane permeability but reduce solubility.

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs). The phenyl groups’ π-π stacking with aromatic residues (e.g., tyrosine) can stabilize binding .

- MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinity differences between derivatives .

How should researchers address contradictions in reported synthetic yields of this compound?

Data Contradiction Analysis:

Discrepancies often arise from:

- Reagent Purity: Trace moisture in solvents or catalysts (e.g., AlCl₃) reduces yield. Karl Fischer titration ensures anhydrous conditions .

- Reaction Monitoring: Incomplete conversion due to side reactions (e.g., dimerization) may go undetected. Use TLC or in-situ IR to track progress.

- Workup Procedures: Acidic workups can hydrolyze the lactone ring. Neutral pH extraction with ethyl acetate minimizes degradation . Comparative studies using standardized protocols (e.g., USP guidelines) are recommended.

What strategies mitigate regioselectivity challenges during functionalization of this compound?

Advanced Synthesis Strategy:

- Directing Groups: Introduce temporary substituents (e.g., boronic esters) at C4 to steer electrophilic attack to C5. Subsequent Suzuki coupling replaces the directing group with desired moieties .

- Protecting Groups: Shield reactive sites (e.g., carbonyl) with trimethylsilyl ethers during halogenation. Deprotection with tetrabutylammonium fluoride restores functionality .

- Microwave Irradiation: Enhances selectivity by accelerating kinetic control pathways. For example, 80 W irradiation for 10 minutes favors mono-substitution over di-adducts .

How does the crystal packing of this compound influence its solid-state properties?

Advanced Crystallography:

X-ray studies reveal that phenyl groups adopt a propeller-like arrangement, minimizing steric clashes. Intermolecular C-H···O hydrogen bonds between the lactone oxygen and adjacent phenyl hydrogens stabilize the lattice . This packing reduces melting point variability (reported mp 145–150°C) but may hinder solubility in nonpolar solvents. Hirshfeld surface analysis quantifies these interactions, guiding co-crystal design for improved bioavailability .

What are the key considerations for designing stable formulations of this compound in pharmacological studies?

Methodological Answer:

- pH Stability: The lactone ring hydrolyzes in alkaline conditions (pH >8). Buffer formulations (e.g., phosphate buffer, pH 6.5–7.4) maintain integrity .

- Light Sensitivity: UV irradiation induces [2+2] cycloaddition. Use amber vials and antioxidants (e.g., BHT) to prevent degradation .

- Solubility Enhancement: Nanoemulsions with PEG-400 or cyclodextrin inclusion complexes improve aqueous solubility for in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.